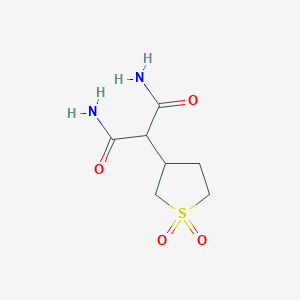
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-fluorobenzamide is a synthetic organic compound characterized by its unique structural components This compound features a tetrahydrothiophene ring with a sulfone group, an ethyl-substituted benzyl group, and a fluorobenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-fluorobenzamide typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: The initial step involves the synthesis of the tetrahydrothiophene ring, which can be achieved through the cyclization of a suitable diene with sulfur sources under controlled conditions.
Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group. This can be accomplished using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Benzylation: The next step involves the introduction of the 4-ethylbenzyl group. This can be achieved through a nucleophilic substitution reaction using a suitable benzyl halide and a base.
Amidation: Finally, the fluorobenzamide moiety is introduced through an amidation reaction. This involves reacting the intermediate with 4-fluorobenzoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, potentially forming sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can target the sulfone group, converting it back to the sulfide or sulfoxide forms.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, sulfoxides.
Substitution: Various substituted aromatic compounds.
Hydrolysis: 4-fluorobenzoic acid, corresponding amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-fluorobenzamide can serve as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
The compound’s potential biological activity can be explored in various assays to determine its effects on biological systems. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicine, this compound could be investigated for its potential therapeutic applications. Its structural components suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-fluorobenzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It could interact with cellular receptors, modulating their signaling pathways.
Antimicrobial Activity: The compound might disrupt microbial cell membranes or interfere with essential microbial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-benzyl-4-fluorobenzamide: Similar structure but lacks the ethyl group on the benzyl moiety.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-4-fluorobenzamide: Similar structure with a methyl group instead of an ethyl group on the benzyl moiety.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-chlorobenzyl)-4-fluorobenzamide: Similar structure with a chlorine substituent on the benzyl moiety.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-4-fluorobenzamide is unique due to the presence of the ethyl group on the benzyl moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to similar compounds.
Eigenschaften
Molekularformel |
C20H22FNO3S |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-4-fluorobenzamide |
InChI |
InChI=1S/C20H22FNO3S/c1-2-15-3-5-16(6-4-15)13-22(19-11-12-26(24,25)14-19)20(23)17-7-9-18(21)10-8-17/h3-10,19H,2,11-14H2,1H3 |
InChI-Schlüssel |
YXCYICQVNCJSIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(hydroxymethyl)phenyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12126141.png)
![7-Methyl-2-[3-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12126153.png)
![(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126156.png)


![[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]cycloheptylamine](/img/structure/B12126171.png)


![1-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethylbutan-2-one](/img/structure/B12126207.png)

![3-[(4-fluorophenyl)sulfonyl]-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12126213.png)


![2,4-Dibromo-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12126231.png)
